molecular formula C19H17BrF3N3OS B2509516 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide CAS No. 625377-91-5

2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B2509516
CAS No.: 625377-91-5
M. Wt: 472.32
InChI Key: OQFGQCKBSWPRKZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyridine-based acetamide derivatives characterized by a trifluoromethyl group, a cyano substituent, and a sulfanyl bridge linking the pyridine core to an N,N-diethylacetamide moiety.

Properties

IUPAC Name

2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrF3N3OS/c1-3-26(4-2)17(27)11-28-18-14(10-24)15(19(21,22)23)9-16(25-18)12-5-7-13(20)8-6-12/h5-9H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFGQCKBSWPRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide, commonly referred to as compound 1, is a synthetic organic compound with potential biological activity. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H17BrF3N3OS
  • Molecular Weight : 472.32 g/mol
  • CAS Number : 625377-91-5

Biological Activity Overview

Compound 1 has been investigated for various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The following sections summarize key findings from research studies.

Antitumor Activity

Research indicates that compound 1 exhibits significant antitumor activity against various cancer cell lines. In particular, it has shown potent inhibitory effects on the proliferation of FLT3-ITD-positive acute myeloid leukemia cells.

Case Study: In Vitro Antitumor Activity

A study evaluated the cytotoxic effects of compound 1 on several human cancer cell lines:

  • Cell Lines Tested : Mia PaCa-2, PANC-1, RKO, LoVo
  • Results : Compound 1 demonstrated an IC50 value in the range of 30-80 nM against FLT3-ITD mutants, indicating strong selectivity over wild-type FLT3 and c-KIT .

Antimicrobial Activity

Compound 1 has also been assessed for its antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains.

Antimicrobial Testing Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Candida albicans15.62 µg/mL
Escherichia coliNot significantly inhibited

These results suggest that compound 1 possesses broad-spectrum antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

The mechanism through which compound 1 exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Kinase Activity : Compound 1 inhibits phosphorylation of FLT3 kinase, disrupting downstream signaling pathways associated with cell proliferation and survival.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It causes arrest in the G0/G1 phase of the cell cycle, preventing further cellular division .

Structure-Activity Relationship (SAR)

The structure of compound 1 plays a crucial role in its biological activity. Modifications to the bromophenyl and trifluoromethyl groups have been explored to enhance potency and selectivity.

Key Structural Features:

  • Bromophenyl Group : Enhances lipophilicity and cellular uptake.
  • Trifluoromethyl Group : Contributes to increased metabolic stability and bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the pyridine ring, aryl groups, or the acetamide side chain. These variations significantly influence physicochemical properties (e.g., solubility, logP) and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Pyridine Position) Molecular Weight Key Differences vs. Target Compound Reference
2-{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide C₂₂H₁₅ClF₃N₃OS 4-Cl (aryl), N-(3-methylphenyl) (amide) 461.886 Chlorine vs. bromine; methylphenyl vs. diethyl
RTI-7470-44 (2-[[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio]-N-2-pyrimidinylacetamide) C₂₀H₁₂ClF₃N₆OS 4-Cl (aryl), pyrimidinyl (amide) 488.86 Pyrimidinyl vs. diethyl; Cl vs. Br
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₁₅H₁₂ClFN₆OS Triazole core, pyridinyl (amide) 378.81 Triazole vs. pyridine; Cl/F vs. Br
2-{[6-(1,3-Benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide C₂₁H₁₂ClF₃N₄O₃S Benzodioxol (aryl), Cl-pyridinyl (amide) 516.86 Benzodioxol vs. bromophenyl; Cl-pyridinyl
Key Findings :

Halogen Effects: The 4-bromophenyl group in the target compound provides greater steric bulk and lipophilicity compared to 4-chlorophenyl analogues (e.g., ). Bromine’s higher atomic polarizability may enhance π-π stacking in receptor binding.

Amide Side Chain Modifications :

  • N,N-Diethylacetamide offers flexibility and moderate basicity, whereas pyrimidinyl (RTI-7470-44, ) or triazole-containing amides () introduce hydrogen-bonding sites, possibly enhancing target specificity.

Heterocyclic Core Variations :

  • Replacement of the pyridine core with triazole () or benzodioxol () alters electronic distribution, affecting redox stability and metabolic clearance.

Preparation Methods

Retrosynthetic Analysis and Key Structural Features

The target compound comprises three primary components:

  • Pyridine core : Substituted at positions 2, 3, 4, and 6 with sulfanyl, cyano, trifluoromethyl, and 4-bromophenyl groups, respectively.
  • Sulfanyl bridge : Connects the pyridine ring to the acetamide moiety.
  • Diethylacetamide group : Introduced via nucleophilic substitution or condensation.

Key challenges include regioselective functionalization of the pyridine ring, stability of the trifluoromethyl group under reaction conditions, and steric hindrance during sulfanyl group installation.

Multi-Step Synthetic Routes

Pyridine Ring Construction via Suzuki-Miyaura Coupling

The synthesis begins with the preparation of 6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridine-2-thiol as a key intermediate:

Step 1 : Formation of 2-chloro-6-(4-bromophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

  • Reagents : 4-Bromophenylboronic acid, 2-chloro-4-(trifluoromethyl)pyridine-3-carbonitrile
  • Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃, DME/H₂O (3:1), 80°C, 12 hr
  • Yield : 68%

Step 2 : Thiolation via Nucleophilic Substitution

  • Reagents : NaSH·H₂O in DMF
  • Conditions : 100°C, 6 hr
  • Yield : 72%

Step 3 : Acetamide Coupling

  • Reagents : 2-Bromo-N,N-diethylacetamide, K₂CO₃
  • Conditions : DMF, 60°C, 4 hr
  • Yield : 65%
Table 1: Key Intermediates and Yields
Intermediate Structure Yield (%)
2-Chloro-6-(4-bromophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile [Cl-C₅H₂N-CF₃-C≡N-Ar-Br] 68
6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)pyridine-2-thiol [HS-C₅H₂N-CF₃-C≡N-Ar-Br] 72
Final product Target structure 65

One-Pot Annulation Strategies

Recent advances in domino reactions enable streamlined synthesis of polysubstituted pyridines. Adapted from bis-sulfonyl pyridine methodologies:

Reaction System :

  • Catalyst : BiCl₃ (10 mol%)
  • Oxidant : K₂S₂O₈ (2 equiv)
  • Solvent : DMAc, reflux

Mechanism :

  • C-C Bond Formation : β-Ketosulfone (2 equiv) undergoes aldol condensation with DMAc-derived enamine.
  • Cyclization : Trifluoromethyl group introduced via CF₃I electrophilic substitution.
  • Sulfanyl Incorporation : Thiol-disulfide exchange with N,N-diethylthioacetamide.

Advantages :

  • 58% overall yield
  • Avoids isolation of air-sensitive intermediates

Diethylacetamide Moiety Synthesis

The N,N-diethylacetamide side chain is synthesized separately and coupled to the pyridine-thiol intermediate:

Method A : From cyanoacetyl chloride

  • Reagents : Cyanoacetyl chloride, diethylamine (2.2 equiv)
  • Conditions : CHCl₃, 0°C → RT, 2 hr
  • Yield : 84%

Method B : Microwave-Assisted Aminolysis

  • Reagents : Ethyl cyanoacetate, diethylamine
  • Conditions : 150°C, 20 min, solvent-free
  • Yield : 91%
Table 2: Physical Properties of N,N-Diethyl-2-cyanoacetamide
Property Value
Melting Point 121°C
Boiling Point 114°C/4 mmHg
Density 1.013 g/mL
Solubility CHCl₃, EtOAc, THF

Reaction Optimization and Challenges

Trifluoromethyl Group Stability

  • Issue : CF₃ group decomposition above 120°C
  • Solution : Use of CF₃Cu intermediates at 80°C

Regioselective Thiolation

  • Competing Pathways :
    • S-N bond cleavage in acidic media
    • Disproportionation in oxidizing conditions
  • Optimized Conditions :
    • pH 7–8 buffer system
    • N₂ atmosphere

Purification Challenges

  • HPLC Analysis : C18 column, MeCN/H₂O (70:30), 1 mL/min
  • Recrystallization Solvent : EtOAc/hexane (1:5)

Characterization Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 7.65 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 4.12 (q, J=7.1 Hz, 4H, NCH₂CH₃)
  • δ 3.89 (s, 2H, SCH₂CO)
  • δ 1.32 (t, J=7.1 Hz, 6H, CH₂CH₃)

HRMS (ESI+):

  • Calculated for C₂₀H₁₈BrF₃N₃OS: 516.0214
  • Found: 516.0211

Comparative Analysis of Synthetic Routes

Parameter Multi-Step One-Pot
Total Yield 65% 58%
Step Count 3 1
Purification Complexity High Moderate
Scalability Pilot-scale demonstrated Lab-scale only

Industrial Production Considerations

  • Cost Drivers :
    • 4-Bromophenylboronic acid ($28/g)
    • Pd catalysts ($120/g)
  • Green Chemistry Metrics :
    • PMI (Multi-Step): 86 → Needs improvement
    • E-Factor: 32 → Solvent recovery critical

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